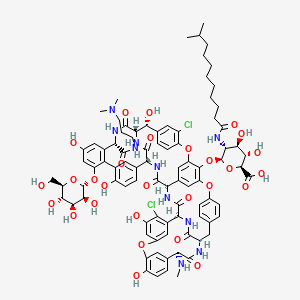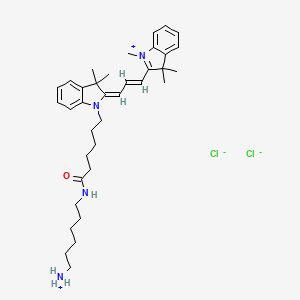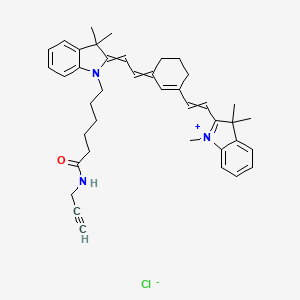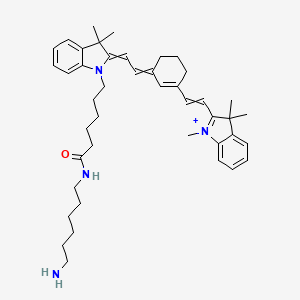
ダルババンシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dalbavancin is a long-acting antimicrobial agent with excellent in vitro activity against Gram-positive pathogens, including staphylococcal biofilms . It is used to treat acute bacterial skin and skin structure infections (ABSSSI) and belongs to the group of medicines known as antibiotics . Dalbavancin works by killing bacteria or preventing their growth .
Synthesis Analysis
Dalbavancin is a semi-synthetic compound prepared from Actinoplanes through fermenting, extracting, and purifying to obtain an A40926 precursor. Then dalbavancin is obtained by esterification, amidation, hydrolysis, and refining .
Molecular Structure Analysis
Dalbavancin is a synthetic lipoglycopeptide that demonstrates potent in vitro activity against the vast majority of Gram-positive pathogens . The dalbavancin structure reveals an antibiotic molecule that has closed around its binding partner . It also suggests mechanisms by which the drug can enhance its half-life by binding to serum proteins, and be targeted to bacterial membranes .
Chemical Reactions Analysis
Heat stress studies have been conducted in support of developing a heat-stable liquid solution of dalbavancin . The degradation products that form in heat-stressed buffered dalbavancin solutions have been identified . Liquid chromatography-mass spectrometry/mass spectrometry (LC–MS/MS) was used to identify the degradation products of dalbavancin in acetate- and phosphate-buffered solutions under thermal stress at 70 °C .
Physical And Chemical Properties Analysis
Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid .
科学的研究の応用
骨関節感染症の治療
ダルババンシンは、骨髄炎、化膿性関節炎、脊椎椎間板炎、人工関節感染症などの骨関節感染症(BJI)の治療に使用されています {svg_1}. ダルババンシンは、ほとんどのグラム陽性菌に対して高い殺菌活性を示し、安全性プロファイルが良好で、組織浸透性が高いことが示されています {svg_2}. 臨床試験では、BJIにおける従来の治療法と比較して、非劣性が示されています {svg_3}.
急性細菌性皮膚および皮膚構造感染症の治療
ダルババンシンは、急性細菌性皮膚および皮膚構造感染症の成人および小児の治療に承認されています {svg_4} {svg_5}. ダルババンシンは、長い半減期を特徴とする独自の薬物動態により、これらの用途で有効性が示されています {svg_6}.
骨関節感染症の治療
骨関節(OA)感染症は、治療が難しい感染症です。 ダルババンシンは、骨髄炎、脊椎椎間板炎、化膿性関節炎の治療に適応外使用されています {svg_7}. 文献の系統的レビューによると、ほとんどの患者がダルババンシンで成功裏に治癒しました {svg_8}.
黄色ブドウ球菌による感染症の治療
黄色ブドウ球菌は、ダルババンシンで治療された感染症で分離される一般的な病原体です {svg_9}. ダルババンシンは、この病原体に対して強力な活性を示しており、このような感染症の治療における貴重な代替薬となっています {svg_10}.
以前の治療が失敗した患者の感染症の治療
ダルババンシンは、以前の治療が失敗した場合に使用されています {svg_11}. ダルババンシンの長時間作用性と主要な病原体に対する有効性により、これらの症例における有望な代替薬となっています {svg_12}.
糖尿病患者の感染症の治療
ダルババンシンは、糖尿病患者の感染症の治療に使用されています {svg_13}. ダルババンシンで治療された患者集団における糖尿病の有病率の高さを考えると、これは薬剤の重要な用途となります {svg_14}.
作用機序
Target of Action
Dalbavancin, also known as “dalbavancin B0”, is a second-generation lipoglycopeptide antibiotic . It primarily targets Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), S. pyogenes, S. agalactiae, S. dysgalactiae, the S. anginosus group, and Enterococcus faecalis (vancomycin susceptible strains) .
Mode of Action
Dalbavancin exerts its bactericidal effect by disrupting cell wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction with its targets leads to the inhibition of cell wall synthesis, which is crucial for bacterial growth and survival .
Biochemical Pathways
Dalbavancin is a synthetic lipoglycopeptide derived from a complex of glycopeptide antibiotics, referred to as A-40926, produced by a strain of Actinomadura . The biosynthesis of these chemically complex molecules has been elucidated, with several gene clusters characterized . The development of a gene-transfer system for Nonomuraea sp. has allowed the manipulation of the A40926 pathway .
Pharmacokinetics
Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Dalbavancin elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .
Result of Action
The bactericidal action of dalbavancin results primarily from the inhibition of cell-wall biosynthesis . This leads to the death of the bacteria, effectively treating the infection. Dalbavancin demonstrates improved antibacterial potency against Gram-positive organisms compared to other glycopeptides .
Action Environment
To reduce the development of drug-resistant bacteria and maintain the effectiveness of dalbavancin and other antibacterial drugs, dalbavancin should be used only to treat infections that are proven or strongly suspected to be caused by susceptible bacteria .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Dalbavancin exerts its antimicrobial activity through two distinct modes of action: inhibition of cell wall synthesis and an anchoring mechanism . It interacts with the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .
Cellular Effects
Dalbavancin demonstrates improved antibacterial potency against Gram-positive organisms . It has a long half-life of approximately one week, which is longer in tissues (e.g., skin, bone) than plasma . These factors have facilitated the development of single-dose or once-weekly dosing regimens to treat acute bacterial skin and skin structure infections (ABSSSI) .
Molecular Mechanism
The bactericidal action of Dalbavancin results primarily from the inhibition of cell-wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This disrupts the transglycosylation and transpeptidation reactions essential in cell wall biosynthesis .
Temporal Effects in Laboratory Settings
Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid . It has been observed that each injection should be administered every 42–48 days to maintain the minimum concentration .
Dosage Effects in Animal Models
In both mouse and rhesus macaque models, viral replication and histopathological injuries caused by SARS-CoV-2 infection are significantly inhibited by Dalbavancin administration . Pharmacokinetic and clinical studies suggest that higher Dalbavancin doses provide similar or improved bactericidal killing and reduce the number of subsequent doses required to treat most infections .
Metabolic Pathways
Dalbavancin is not a substrate, inhibitor, or inducer of CYP450 isoenzymes . Subsequently, metabolites have not been observed in significant amounts in human plasma . The metabolites hydroxy-dalbavancin and mannosyl aglycone have been detected in urine .
Transport and Distribution
Dalbavancin distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid . It exhibits a steady-state volume of distribution >10 L . Dalbavancin elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .
Subcellular Localization
Dalbavancin acts by interfering with bacterial cell wall synthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dalbavancin involves the coupling of two glycopeptide antibiotic precursors, which are obtained through chemical synthesis or fermentation.", "Starting Materials": [ "L-tyrosine", "L-serine", "L-aspartic acid", "L-threonine", "L-phenylalanine", "L-ornithine", "L-alanine", "L-valine", "L-leucine", "L-isoleucine", "L-proline", "L-cysteine", "N-acetylglucosamine", "N-acetylmuramic acid", "D-glucuronic acid", "D-glucosamine", "D-alanine", "D-lactate", "D-glutamate", "D-serine", "D-aspartate", "D-ornithine", "D-valine", "D-leucine", "D-isoleucine", "D-proline", "D-cysteine", "D-phenylglycine", "D-hydroxyphenylglycine", "D-tyrosine", "D-tryptophan", "D-phenylalanine", "D-lysine", "D-arginine" ], "Reaction": [ "1. Synthesis of the first glycopeptide precursor involves the condensation of L-tyrosine, L-serine, L-aspartic acid, L-threonine, L-phenylalanine, L-ornithine, L-alanine, L-valine, L-leucine, L-isoleucine, and L-proline with N-acetylglucosamine and N-acetylmuramic acid using enzymes and chemical reagents.", "2. Synthesis of the second glycopeptide precursor involves the condensation of D-glucuronic acid, D-glucosamine, D-alanine, D-lactate, D-glutamate, D-serine, D-aspartate, D-ornithine, D-valine, D-leucine, D-isoleucine, D-proline, D-cysteine, D-phenylglycine, D-hydroxyphenylglycine, D-tyrosine, D-tryptophan, D-phenylalanine, D-lysine, and D-arginine with N-acetylglucosamine and N-acetylmuramic acid using enzymes and chemical reagents.", "3. The two glycopeptide precursors are coupled together using chemical reagents and enzymes to form Dalbavancin." ] } | |
| 171500-79-1 | |
分子式 |
C88H100Cl2N10O28 |
分子量 |
1816.7 g/mol |
IUPAC名 |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 |
InChIキー |
KGPGQDLTDHGEGT-FOPUKGCJSA-N |
異性体SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
正規SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
外観 |
Off-white solid powder |
純度 |
>90% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
A-A 1; BI397; BI-397; BI 397; VER 001; VER-001; VER001; MDL63397; MDL-63397; MDL 63397; Dalbavancin. Dalbavancin B0; trade name: Dalvance in the US and Xydalba in Europe. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)


![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)



